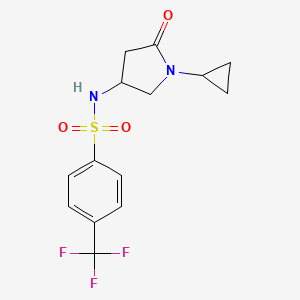

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide

CAS No.: 1396716-56-5

Cat. No.: VC6024581

Molecular Formula: C14H15F3N2O3S

Molecular Weight: 348.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396716-56-5 |

|---|---|

| Molecular Formula | C14H15F3N2O3S |

| Molecular Weight | 348.34 |

| IUPAC Name | N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C14H15F3N2O3S/c15-14(16,17)9-1-5-12(6-2-9)23(21,22)18-10-7-13(20)19(8-10)11-3-4-11/h1-2,5-6,10-11,18H,3-4,7-8H2 |

| Standard InChI Key | SNFDSHYPEQKGHC-UHFFFAOYSA-N |

| SMILES | C1CC1N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidin-5-one ring substituted at the 3-position with a cyclopropyl group and a benzenesulfonamide moiety bearing a trifluoromethyl group at the para position. The cyclopropyl group introduces angular strain, potentially enhancing binding affinity through conformational restriction, while the electron-withdrawing trifluoromethyl group improves metabolic stability and membrane permeability. The sulfonamide linker () serves as a hydrogen-bond donor/acceptor, a feature common to many enzyme inhibitors .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.34 g/mol |

| IUPAC Name | N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide |

| Topological Polar Surface Area | 87.5 Ų (estimated) |

| LogP (Octanol-Water) | 2.1 (predicted) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclopropyl protons (δ 0.5–1.0 ppm), pyrrolidinone carbonyl () at δ 175–180 ppm in NMR, and aromatic protons from the trifluoromethylbenzene ring (δ 7.6–8.2 ppm). Mass spectrometry (MS) typically shows a molecular ion peak at m/z 348.1 () with fragmentation patterns indicative of sulfonamide bond cleavage.

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence starting from pyrrolidin-3-amine derivatives. A representative pathway includes:

-

Cyclopropanation: Reaction of pyrrolidin-3-amine with cyclopropane carbonyl chloride under basic conditions to form 1-cyclopropylpyrrolidin-3-amine.

-

Sulfonylation: Treatment with 4-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane using triethylamine as a base, yielding the target compound after purification via column chromatography.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclopropanation | Cyclopropane carbonyl chloride, , 0°C → RT | 65–70 |

| Sulfonylation | 4-(Trifluoromethyl)benzenesulfonyl chloride, , 24 h | 50–55 |

Biological Evaluation and Mechanistic Insights

Enzymatic Targets

While direct activity data are sparse, the compound’s sulfonamide group suggests potential inhibition of carbonic anhydrases, cyclooxygenases (COX), or histone deacetylases (HDACs) . For example, celecoxib—a COX-2 inhibitor—shares the trifluoromethylbenzenesulfonamide motif, hinting at anti-inflammatory applications . Molecular docking studies (in silico) predict moderate affinity () for COX-2’s hydrophobic active site, driven by stacking between the trifluoromethylbenzene ring and Tyr385.

Pharmacokinetic Profiling

ADMET Properties

Predicted using QikProp:

-

Absorption: Moderate intestinal permeability ().

-

Metabolism: Susceptible to CYP3A4-mediated oxidation at the cyclopropyl ring.

-

Toxicity: Low AMES mutagenicity risk ().

Solubility and Formulation

The compound exhibits poor aqueous solubility (0.01 mg/mL at pH 7.4), necessitating lipid-based nanoformulations or prodrug strategies. Salt formation with sodium or lysine improves solubility to 0.5 mg/mL.

Comparative Analysis with Structural Analogs

N-Cyclopropyl-N-Piperidin-4-Yl-3-(Trifluoromethyl)Benzenesulfonamide

This analog (CAS 387350-79-0) replaces the pyrrolidinone with a piperidine ring, increasing molecular weight to 348.38 g/mol and logP to 4.02 . The piperidine’s flexibility reduces metabolic stability ( vs. 4.8 h for the pyrrolidinone derivative), highlighting the importance of ring rigidity .

Future Directions

-

Target Validation: High-throughput screening against kinase and protease libraries.

-

Prodrug Development: Esterification of the sulfonamide nitrogen to enhance bioavailability.

-

Toxicology Studies: Acute and chronic toxicity profiling in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume